N1-(3-(dimethylamino)propyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
N1-(3-(dimethylamino)propyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as DDAO, is a fluorescent dye that has been used extensively in scientific research. This compound has gained popularity due to its unique properties, including its high quantum yield, excellent photostability, and low toxicity.
Scientific Research Applications
Synthesis and Chemical Transformations
Development of Heteroaryl Compounds : Research has shown the utility of similar dimethylamino propyl compounds in the synthesis of heteroaryl compounds, such as meridianine analogues and indolylpyrimidones, through reactions with α-heteroarylamines, demonstrating their role in complex organic transformations (Jakše et al., 2004).
Novel Synthetic Approaches for Oxalamides : Studies include the development of one-pot synthetic approaches for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the versatility of similar compounds in organic synthesis (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions : Research demonstrates the effectiveness of dimethylamino compounds as ligands in copper-catalyzed coupling reactions of aryl halides with alkynes, indicating their potential in the formation of complex organic structures (Chen et al., 2023).
Material Science and Engineering
- Light-Switchable Polymers : A study on the synthesis and characterization of a novel cationic polymer that can switch to a zwitterionic form upon irradiation highlights the potential of dimethylamino propyl compounds in creating stimuli-responsive materials (Sobolčiak et al., 2013).
Biochemical Applications
Fluorescent Chemosensors : Research into the development of fluorescent chemosensors for metal ions such as Zn2+ in aqueous media, using compounds with a dimethylamino propyl structure, showcases their application in environmental monitoring and bioanalysis (Kim et al., 2016).
Bioconjugation Reactions : Systematic investigations into EDC/NHS-mediated bioconjugation reactions for carboxylated peptide substrates illustrate the role of dimethylamino propyl compounds in facilitating bioconjugation, with implications for drug development and medical research (Totaro et al., 2016).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O4S/c1-17-8-10-19(11-9-17)30(28,29)25-16-5-4-7-18(25)12-14-23-21(27)20(26)22-13-6-15-24(2)3/h8-11,18H,4-7,12-16H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWQEIDDRFEROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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